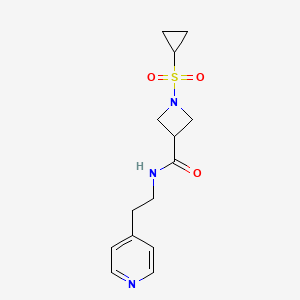

1-(cyclopropylsulfonyl)-N-(2-(pyridin-4-yl)ethyl)azetidine-3-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

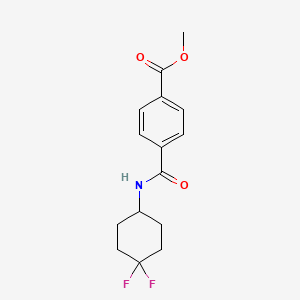

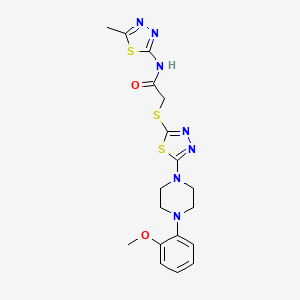

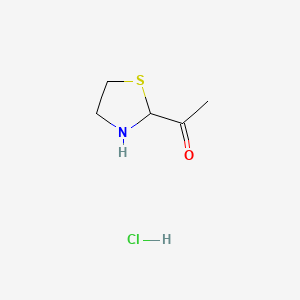

1-(cyclopropylsulfonyl)-N-(2-(pyridin-4-yl)ethyl)azetidine-3-carboxamide is a versatile chemical compound with potential for scientific research1. Its unique structure allows for diverse applications in various fields such as pharmaceuticals, organic synthesis, and drug discovery1. The CAS No. is 1428352-34-423.

Synthesis Analysis

Unfortunately, the specific synthesis process for this compound is not available in the search results. However, given its structure, it’s likely synthesized through a series of organic reactions involving cyclopropylsulfonyl chloride, azetidine-3-carboxamide, and 2-(pyridin-4-yl)ethylamine.Molecular Structure Analysis

The molecular formula of this compound is C12H15N3O3S3. It consists of a cyclopropylsulfonyl group attached to the azetidine ring, which also carries a carboxamide group. A pyridin-4-yl ethyl group is attached to the nitrogen of the azetidine ring1.

Chemical Reactions Analysis

The specific chemical reactions involving this compound are not provided in the search results. However, given its functional groups, it can participate in various organic reactions typical for carboxamides, sulfonyl compounds, and pyridines.Physical And Chemical Properties Analysis

The molecular weight of this compound is 281.333. Other physical and chemical properties such as melting point, boiling point, solubility, and stability are not provided in the search results.Scientific Research Applications

Synthesis and Chemical Properties

The compound 1-(cyclopropylsulfonyl)-N-(2-(pyridin-4-yl)ethyl)azetidine-3-carboxamide and its analogs are synthesized through various chemical routes involving the cyclization, nucleophilic substitution, and other reactions to explore their potential in medicinal chemistry. For instance, derivatives of cyclopropylsulfonyl-containing compounds have been synthesized for their antibacterial properties, demonstrating the versatility of cyclopropylsulfonyl and azetidine scaffolds in drug development (Miyamoto et al., 1987). Similarly, the synthesis of Schiff’s bases and 2-azetidinones from isonicotinyl hydrazone highlights the compound's role in creating potential antidepressant and nootropic agents (Thomas et al., 2016).

Antibacterial and Antituberculosis Activity

Compounds containing the azetidine ring, similar to 1-(cyclopropylsulfonyl)-N-(2-(pyridin-4-yl)ethyl)azetidine-3-carboxamide, have been investigated for their antimicrobial and antituberculosis activities. A study on pyrimidine-azetidinone analogues revealed their effectiveness against various bacterial and fungal strains, including Mycobacterium tuberculosis (Chandrashekaraiah et al., 2014).

Application in Organic Synthesis

Azetidine-containing compounds serve as intermediates in organic synthesis, facilitating the construction of complex molecules. For example, the ring expansion of 2-(α-hydroxyalkyl)azetidines provides a synthetic route to functionalized pyrrolidines, showcasing the utility of azetidines in organic synthesis (Durrat et al., 2008). Additionally, the stereoselective synthesis of azetidines and pyrrolidines from N-tert-butylsulfonyl(2-aminoalkyl)oxiranes highlights the versatility of these compounds in stereospecific formations (Medjahdi et al., 2009).

Safety And Hazards

Future Directions

Given its potential applications in pharmaceuticals, organic synthesis, and drug discovery1, this compound could be a subject of future research in these fields. However, the specific future directions are not provided in the search results.

Please note that this analysis is based on the available search results and may not cover all aspects of the compound. For a more comprehensive analysis, please refer to scientific literature or databases dedicated to chemical compounds.

properties

IUPAC Name |

1-cyclopropylsulfonyl-N-(2-pyridin-4-ylethyl)azetidine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19N3O3S/c18-14(16-8-5-11-3-6-15-7-4-11)12-9-17(10-12)21(19,20)13-1-2-13/h3-4,6-7,12-13H,1-2,5,8-10H2,(H,16,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJPAXAZBIUBXOS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1S(=O)(=O)N2CC(C2)C(=O)NCCC3=CC=NC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.39 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(cyclopropylsulfonyl)-N-(2-(pyridin-4-yl)ethyl)azetidine-3-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[3-(2,2-Dimethylpropanoyl)phenyl]prop-2-enamide](/img/structure/B2727863.png)

![Lithium;1-[(2-methylpropan-2-yl)oxycarbonylimino]-1-oxothiolane-2-carboxylate](/img/structure/B2727866.png)

![N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]-4-methyl-3-nitrobenzamide](/img/structure/B2727868.png)

![N-(2-(dimethylamino)ethyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)isoxazole-5-carboxamide hydrochloride](/img/structure/B2727878.png)

![6-Cyclopropyl-2-[1-(4-methyl-2-phenyl-1,3-thiazole-5-carbonyl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2727879.png)

![N-[3-[2-ethylsulfonyl-3-(2-fluorophenyl)-3,4-dihydropyrazol-5-yl]phenyl]ethanesulfonamide](/img/structure/B2727884.png)